molecular formula C21H31FO2 B585891 1-Fluoro-5a-androst-2-en-17b-ol Acetate CAS No. 14291-95-3

1-Fluoro-5a-androst-2-en-17b-ol Acetate

Cat. No.: B585891
CAS No.: 14291-95-3
M. Wt: 334.475
InChI Key: AKXMLSPPIQRPMU-KFEVXASFSA-N
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Description

1-Fluoro-5a-androst-2-en-17b-ol Acetate is a synthetic steroidal compound. It is structurally related to androgens, which are hormones that play a key role in male traits and reproductive activity. The compound is characterized by the presence of a fluorine atom at the 1-position and an acetate group at the 17-position of the androstane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-5a-androst-2-en-17b-ol Acetate typically involves multiple steps, starting from a suitable steroidal precursor The fluorination at the 1-position can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-5a-androst-2-en-17b-ol Acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the fluorine atom or to convert the double bond into a single bond.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or saturated analogs.

Scientific Research Applications

1-Fluoro-5a-androst-2-en-17b-ol Acetate has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of fluorination on steroidal structures and their reactivity.

    Biology: The compound is investigated for its potential effects on androgen receptors and related biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to androgen deficiency or excess.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-Fluoro-5a-androst-2-en-17b-ol Acetate involves its interaction with androgen receptors. The fluorine atom at the 1-position can enhance the binding affinity to the receptor, potentially leading to increased biological activity. The acetate group at the 17-position may influence the compound’s metabolic stability and bioavailability. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates gene expression and cellular functions related to male traits and reproductive activity.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A natural androgen with a similar structure but lacking the fluorine atom and acetate group.

    Fluoxymesterone: A synthetic androgen with a fluorine atom at the 9-position.

    Methyltestosterone: A synthetic androgen with a methyl group at the 17-position.

Uniqueness

1-Fluoro-5a-androst-2-en-17b-ol Acetate is unique due to the specific placement of the fluorine atom and acetate group, which can significantly alter its biological activity and metabolic properties compared to other androgens. This makes it a valuable compound for studying the structure-activity relationships of steroidal molecules.

Properties

IUPAC Name

[(1S,5S,8S,9S,10S,13S,14S,17R)-1-fluoro-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FO2/c1-13(23)24-19-10-9-16-15-8-7-14-5-4-6-18(22)21(14,3)17(15)11-12-20(16,19)2/h4,6,14-19H,5,7-12H2,1-3H3/t14-,15+,16+,17+,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXMLSPPIQRPMU-KFEVXASFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(C=CC4)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](C=CC4)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747798
Record name (1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14291-95-3
Record name (1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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